REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[NH2:12][NH2:13]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH:9]([NH:12][NH2:13])[CH3:10]
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Name
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|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)C(C)=O
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Name
|
|
Quantity
|
1.28 g
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Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
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Details
|
this solution was stirred in an atmosphere of hydrogen (40 kg/cm2) for 48 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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DISTILLATION
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Details
|
Thereafter, the solvent was distilled off under reduced pressure
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Type
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WASH
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Details
|
eluted with ethyl acetate-hexane (1:1)
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Type
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DISSOLUTION
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Details
|
The resulting yellow oily material (1.2 g) was dissolved in ethanol (20 ml)
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Type
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ADDITION
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Details
|
After the addition of 5% palladium-carbon (0.5 g)
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
WASH
|
Details
|
eluted with chloroform-methanol (100:1)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(C)NN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |